Salmeterol-d4
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Overview
Description
Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salmeterol, as well as to develop and validate analytical methods for its detection and quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the catalytic hydrogenation of salmeterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the salmeterol molecule. The final product is then purified and characterized to confirm its deuterium content and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Salmeterol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Salmeterol-d4 is widely used in scientific research for various applications, including:
Analytical Method Development: It is used as an internal standard in mass spectrometry and other analytical techniques to develop and validate methods for detecting and quantifying salmeterol.
Pharmacokinetic Studies: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.
Drug Development: this compound is used in the development of new formulations and delivery methods for salmeterol, such as sustained-release formulations.
Biological Research: It is used to investigate the biological effects of salmeterol on various cell types and tissues.
Mechanism of Action
Salmeterol-d4, like salmeterol, acts as a long-acting beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .
Comparison with Similar Compounds
Salmeterol: The non-deuterated form of salmeterol.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.
Albuterol: A short-acting beta-2 adrenergic receptor agonist with a shorter duration of action compared to salmeterol.
Uniqueness of Salmeterol-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make it easier to distinguish this compound from other compounds in analytical studies, allowing for more accurate and precise measurements .
Biological Activity
Salmeterol-d4 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor (β2AR) agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, anti-inflammatory effects, pharmacokinetics, and relevant case studies.
Salmeterol acts by binding to the β2 adrenergic receptors located on bronchial smooth muscle cells. This binding activates a G protein-coupled receptor mechanism that stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The increase in cAMP activates protein kinase A (PKA), which leads to the phosphorylation of myosin light chain kinase, resulting in bronchodilation. This mechanism can be summarized as follows:
- Binding : this compound binds to β2AR.
- Activation : Gs protein activates adenylyl cyclase.
- cAMP Production : Increased cAMP levels activate PKA.
- Bronchodilation : PKA inhibits myosin light chain kinase, leading to relaxation of bronchial smooth muscle.
Anti-inflammatory Effects
In addition to its bronchodilatory effects, this compound exhibits significant anti-inflammatory properties. Research indicates that salmeterol can inhibit the production of pro-inflammatory cytokines and mediators in various cell types:
- Inhibition of Cytokine Production : Salmeterol significantly reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages and dendritic cells (DCs) .
- Reduction of Inflammatory Mediators : It suppresses mast cell mediators, including histamine and leukotrienes, thereby decreasing airway inflammation .
- Impact on MAPK Pathways : Salmeterol inhibits the phosphorylation of MAPK pathways (ERK1/2 and JNK), which are crucial for inflammatory responses .
Pharmacokinetics
This compound is characterized by its prolonged duration of action due to its unique molecular structure, which allows for sustained receptor engagement. The pharmacokinetic profile includes:
- Half-life : Approximately 12 hours, allowing for twice-daily dosing.
- Metabolism : Primarily metabolized by CYP3A4 with extensive hydroxylation leading to alpha-hydroxy-salmeterol .
- Elimination : About 57% is excreted in feces and 23% in urine .
Study 1: Inhibition of Airway Hyperresponsiveness
A study demonstrated that this compound significantly decreased airway hyperresponsiveness in an OVA/LPS mouse model. The results indicated a dose-dependent reduction in airway resistance, highlighting its therapeutic potential in asthma management .
Study 2: Effects on Dendritic Cells
Research involving human DCs showed that this compound at concentrations of 10 μM effectively reduced mRNA and protein levels of pro-inflammatory cytokines following LPS activation. This suggests a dual role in both bronchodilation and modulation of immune responses .
Study 3: Systemic Inflammation
Another study found that this compound administration led to decreased serum concentrations of pro-inflammatory cytokines, demonstrating its potential role in preventing systemic inflammation associated with respiratory diseases .
Comparative Data Table
Property | Salmeterol | This compound |
---|---|---|
Mechanism | β2AR agonist | β2AR agonist |
Duration of Action | ~12 hours | ~12 hours |
Metabolism | CYP3A4 | CYP3A4 |
Anti-inflammatory Effects | Yes | Yes |
Bronchodilation | Yes | Yes |
Properties
Molecular Formula |
C25H37NO4 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChI Key |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCOCCCCC1=CC=CC=C1)NC([2H])([2H])C(C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
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